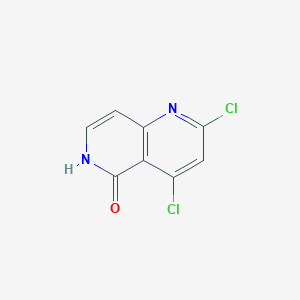

2,4-dichloro-1,6-naphthyridin-5(6H)-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H4Cl2N2O |

|---|---|

Molecular Weight |

215.03 g/mol |

IUPAC Name |

2,4-dichloro-6H-1,6-naphthyridin-5-one |

InChI |

InChI=1S/C8H4Cl2N2O/c9-4-3-6(10)12-5-1-2-11-8(13)7(4)5/h1-3H,(H,11,13) |

InChI Key |

JNAGVZSQGLTIKG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CNC(=O)C2=C1N=C(C=C2Cl)Cl |

Origin of Product |

United States |

Reactivity and Transformation Studies of 2,4 Dichloro 1,6 Naphthyridin 5 6h One

Nucleophilic Aromatic Substitution (SNAr) Reactions

The electron-deficient nature of the pyridine (B92270) ring, further enhanced by the electronegative chlorine atoms and the adjacent pyridinone moiety, makes 2,4-dichloro-1,6-naphthyridin-5(6H)-one highly susceptible to Nucleophilic Aromatic Substitution (SNAr) reactions. This pathway serves as a primary method for introducing a wide range of functional groups onto the naphthyridinone core.

The chlorine atoms at the C2 and C4 positions can be displaced by a variety of nucleophiles, including amines, alkoxides, and thiols. These reactions typically proceed under basic conditions, which serve to either generate the active nucleophile or neutralize the HCl formed during the substitution.

The reaction with amines (amination) is a common transformation, leading to the corresponding amino-substituted naphthyridinones. Both primary and secondary amines can be used, allowing for the introduction of diverse alkyl and aryl amino groups. Similarly, alkoxides (from alcohols) and thiolates (from thiols) can be employed to furnish ether and thioether derivatives, respectively. The general reactivity trend for nucleophiles in these SNAr reactions often follows the order of thiols > amines > alcohols, reflecting their relative nucleophilicity and the reaction conditions employed.

A critical aspect of the SNAr chemistry of this compound is the regioselectivity of the substitution. The two chlorine atoms are in electronically distinct environments. The C4 position is para to the ring nitrogen (N6) and ortho to the lactam carbonyl group, while the C2 position is ortho to the other ring nitrogen (N1). In many dihalopyridine and related heterocyclic systems, the position analogous to C4 is generally more activated towards nucleophilic attack due to stronger resonance stabilization of the Meisenheimer intermediate.

However, the regiochemical outcome can be highly sensitive to several factors, including the nature of the nucleophile, the solvent, reaction temperature, and the presence of substituents on the naphthyridinone ring. For instance, in analogous 2,4-dichloropyrimidine (B19661) systems, substitution is typically C4 selective, but the presence of electron-donating groups elsewhere on the ring can shift the preference to the C2 position. This is often explained by the distribution of the Lowest Unoccupied Molecular Orbital (LUMO), which indicates the most electrophilic sites. Subtle changes in the substrate or reaction conditions can alter the relative energies of the transition states for attack at C2 versus C4, thereby controlling the regioselectivity. Sequential substitutions are also possible, allowing for the stepwise introduction of two different nucleophiles if the reactivity of the two chlorine atoms can be sufficiently differentiated.

Electrophilic Aromatic Substitution Reactions

Electrophilic Aromatic Substitution (SEAr) reactions on the this compound core are not well-documented and are generally considered challenging. The naphthyridine ring system is inherently electron-deficient due to the presence of two electronegative nitrogen atoms, which deactivates the ring towards attack by electrophiles. This deactivation is further intensified by the electron-withdrawing effects of the two chlorine atoms and the carbonyl group.

Attempts to functionalize the available C-H positions on the naphthyridinone ring (e.g., at C3, C7, or C8) via electrophilic reactions like bromination or nitration would likely require harsh reaction conditions. Standard brominating agents, such as N-bromosuccinimide (NBS), are typically used for electrophilic bromination of aromatic compounds but may not be reactive enough for this highly deactivated substrate. The low nucleophilicity of the ring system makes it difficult for the initial attack on the electrophile to occur. Consequently, functionalization of the this compound scaffold is almost exclusively achieved through the substitution of the existing chlorine atoms rather than through electrophilic attack on the C-H bonds.

Cross-Coupling Reactions for C-C, C-N, C-O, and C-S Bond Formation

Palladium-catalyzed cross-coupling reactions represent a powerful and widely used strategy for the functionalization of this compound. These methods enable the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity, providing access to a vast array of complex derivatives.

The Suzuki-Miyaura and Kumada couplings are prominent examples of palladium-catalyzed reactions used to form new C-C bonds at the C2 and C4 positions.

The Suzuki-Miyaura reaction involves the coupling of the chloro-substituted naphthyridinone with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. This reaction is highly valued for its mild conditions and tolerance of a wide range of functional groups. For closely related chloronaphthyridinone scaffolds, successful Suzuki-Miyaura couplings have been reported using catalysts like Pd(OAc)₂ with phosphine (B1218219) ligands (e.g., PPh₃) and a base such as Na₂CO₃. The site-selectivity of the coupling on the 2,4-dichloro substrate is a key consideration. In many dihalo-N-heterocycles, the halide adjacent to a nitrogen atom (the C2 position) is often more reactive in palladium-catalyzed couplings. However, this selectivity can be inverted to favor the C4 position through the careful selection of the palladium ligand, demonstrating ligand-controlled regioselectivity.

The Kumada coupling utilizes a Grignard reagent (organomagnesium halide) as the nucleophilic partner. This reaction is notable for being one of the earliest developed cross-coupling methods. It is typically catalyzed by either palladium or nickel complexes. While specific examples of Kumada coupling on this compound are not extensively reported in readily available literature, the principles are applicable. The reaction would involve treating the dichloronaphthyridinone with an aryl or alkyl Grignard reagent in the presence of a catalyst like a Pd(II) or Ni(II) complex with phosphine ligands. The high reactivity of Grignard reagents can sometimes limit the functional group tolerance compared to the Suzuki-Miyaura reaction.

Table 1: Examples of Palladium-Catalyzed Suzuki-Miyaura Coupling on a Related Naphthyridinone Scaffold Data inferred from reactions on a closely related analog, 5-chloro-1-(2,6-dichlorophenyl)-1,6-naphthyridin-2(1H)-one.

| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| 5-chloro-1-(2,6-dichlorophenyl)-1,6-naphthyridin-2(1H)-one | 2,4-Difluorophenylboronic acid | 1.0 mol% Pd(OAc)₂, 3.0 mol% PPh₃ | Na₂CO₃ (aq) | Toluene | 90 | 91 |

Other Transition Metal-Catalyzed Transformations

The this compound scaffold features two reactive C-Cl bonds at positions C2 and C4, making it an excellent substrate for various transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in medicinal chemistry and materials science for constructing complex molecular architectures from simple precursors. The differential reactivity of the two chlorine atoms can potentially allow for selective or sequential functionalization. Key transformations include Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions.

Suzuki-Miyaura Coupling:

This reaction is a versatile method for forming carbon-carbon bonds by coupling an organoboron reagent with an organic halide. fishersci.co.uknih.gov For this compound, this reaction allows for the introduction of aryl, vinyl, or alkyl groups at the C2 and C4 positions. The reaction is typically catalyzed by a palladium(0) complex and requires a base to activate the boronic acid. fishersci.co.ukorganic-chemistry.org The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and can influence the selectivity of the reaction at one of the chloro positions. researchgate.netnih.gov For instance, electron-donating and sterically demanding ligands often promote the reaction. nih.gov

Buchwald-Hartwig Amination:

The palladium-catalyzed Buchwald-Hartwig amination is a powerful tool for forming carbon-nitrogen bonds. wikipedia.orgorganic-chemistry.org This reaction enables the synthesis of arylamines from aryl halides and primary or secondary amines. wikipedia.orglibretexts.org In the context of this compound, this transformation can be used to introduce a wide variety of amino substituents, which are important pharmacophores in many biologically active molecules. The catalytic cycle involves the oxidative addition of the aryl chloride to a Pd(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to yield the aminated product. libretexts.org Microwave-assisted protocols have been shown to accelerate these reactions, leading to shorter reaction times and often higher yields. beilstein-journals.org

Sonogashira Coupling:

The Sonogashira reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgresearchgate.net This reaction typically employs a palladium catalyst and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.orgnih.gov Applying this reaction to the this compound substrate would produce alkynyl-substituted naphthyridinones, which are valuable intermediates for further transformations or as target molecules themselves. Copper-free Sonogashira protocols have also been developed to avoid issues associated with the copper co-catalyst, such as alkyne homocoupling. nih.govnih.gov

Interactive Table: Transition Metal-Catalyzed Reactions

| Reaction Type | Coupling Partner | Typical Catalyst/Ligand | Base | Potential Product |

|---|---|---|---|---|

| Suzuki-Miyaura | Ar-B(OH)₂ | Pd(PPh₃)₄, Pd(OAc)₂/SPhos | K₂CO₃, Cs₂CO₃ | 2,4-Diaryl-1,6-naphthyridin-5(6H)-one |

| Buchwald-Hartwig | R¹R²NH | Pd₂(dba)₃/XPhos, BrettPhos | NaOtBu, KOtBu | 2,4-Diamino-1,6-naphthyridin-5(6H)-one |

| Sonogashira | RC≡CH | Pd(PPh₃)₂Cl₂/CuI | Et₃N, piperidine (B6355638) | 2,4-Dialkynyl-1,6-naphthyridin-5(6H)-one |

Oxidation and Reduction Chemistry

The chemical reactivity of this compound is significantly influenced by the presence of the carbonyl group within the lactam ring and the electron-deficient nature of the dichloropyridine moiety. These features make the molecule susceptible to both reduction and oxidation reactions under appropriate conditions.

Selective Reduction of the Carbonyl Group

The reduction of the carbonyl group in the lactam ring of this compound can lead to the corresponding cyclic amine or alcohol, depending on the reducing agent and reaction conditions. wikipedia.org The selective reduction of this group in the presence of the two chloro substituents is a key challenge.

Metal hydride reagents are commonly employed for carbonyl reductions. pharmaguideline.com Sodium borohydride (B1222165) (NaBH₄) is a relatively mild reducing agent, typically used for the reduction of aldehydes and ketones to alcohols. quora.comlibretexts.org Its reactivity towards amides and lactams is generally low. pharmaguideline.com Therefore, treatment of this compound with NaBH₄ is expected to be slow or may require harsh conditions, potentially preserving the carbonyl group while other reductions might occur.

In contrast, lithium aluminum hydride (LiAlH₄) is a much more powerful reducing agent capable of reducing a wider range of functional groups, including esters, carboxylic acids, and amides/lactams. quora.comlibretexts.orgchemistrysteps.com The reaction of LiAlH₄ with the lactam carbonyl of this compound would likely lead to the complete reduction of the C=O group to a methylene (B1212753) (CH₂) group, yielding 2,4-dichloro-5,6-dihydro-1,6-naphthyridine. Due to the high reactivity of LiAlH₄, the reaction must be carried out in anhydrous solvents like diethyl ether or tetrahydrofuran. pharmaguideline.com

The choice of reducing agent is therefore critical for achieving selectivity. For a less vigorous reduction, aiming for the corresponding alcohol without complete removal of the carbonyl oxygen, milder and more specialized reagents might be necessary.

Interactive Table: Carbonyl Reduction Agents

| Reducing Agent | Abbreviation | Reactivity | Expected Product with Lactam |

|---|---|---|---|

| Sodium Borohydride | NaBH₄ | Mild; reduces aldehydes and ketones. quora.com | No reaction or slow reduction. |

| Lithium Aluminum Hydride | LiAlH₄ | Strong; reduces most carbonyl compounds, including lactams. chemistrysteps.com | Complete reduction to the corresponding amine (CH₂). |

Oxidative Hydrolysis Reactions

Oxidative hydrolysis reactions could potentially target the chloro-substituents on the naphthyridine ring. The hydrolysis of aryl chlorides is generally difficult and requires harsh conditions or catalytic activation. Under oxidative conditions, the electron-deficient pyridine ring might become more susceptible to nucleophilic attack by water or hydroxide (B78521) ions, leading to the replacement of one or both chlorine atoms with hydroxyl groups. This would result in the formation of hydroxy- or dihydroxy-naphthyridinone derivatives.

For instance, nucleophilic aromatic substitution (SNAr) reactions on dichloropyridine derivatives can lead to hydrolysis products. The presence of the carbonyl group and the second nitrogen atom in the 1,6-naphthyridine (B1220473) system influences the electronic distribution and may activate the C2 and C4 positions towards such substitution. However, specific studies detailing the oxidative hydrolysis of this compound are not extensively documented, and such transformations would likely compete with other oxidation pathways, such as ring-opening or degradation under harsh conditions.

Rearrangement Reactions and Ring Transformations

The fused heterocyclic structure of this compound provides a template for potential molecular rearrangements and ring transformations, which could lead to novel heterocyclic systems.

One possible rearrangement is a Baeyer-Villiger-type oxidation, which typically converts ketones to esters or cyclic ketones to lactones. wiley-vch.de While the substrate is already a lactam (a nitrogen analog of a lactone), related rearrangements involving peroxy acids could potentially lead to the insertion of an oxygen atom adjacent to the carbonyl group, although this is not a standard transformation for lactams.

More plausible are ring transformation reactions initiated by nucleophilic attack. For example, strong nucleophiles like hydrazine (B178648) or hydroxylamine (B1172632) could attack the lactam carbonyl or the electrophilic carbon atoms of the pyridine ring. This could lead to cleavage of the lactam C-N bond, followed by a recyclization event to form a new heterocyclic system. For instance, reaction with hydrazine could potentially lead to the formation of a fused pyridopyridazinone or other related structures after initial ring opening. researchgate.net Such transformations are valuable for generating structural diversity and exploring new chemical space from a common starting material. However, the specific pathways would be highly dependent on the nature of the nucleophile and the reaction conditions.

Advanced Spectroscopic and Spectroelectrochemical Characterization of Naphthyridinones

Vibrational Spectroscopy (FT-IR, Raman) for Structural Elucidation

No published FT-IR or Raman spectra for 2,4-dichloro-1,6-naphthyridin-5(6H)-one were found. Such data would be essential for identifying characteristic vibrational modes of the functional groups and the naphthyridinone core, including C=O, C-N, C-Cl, and aromatic C-H stretching and bending frequencies.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Connectivity Analysis (¹H, ¹³C, 2D NMR)

Specific ¹H and ¹³C NMR chemical shifts and coupling constants for this compound are not documented in the available literature. This information would be crucial for confirming the connectivity of protons and carbons within the molecule and for providing insights into its conformational dynamics in solution.

Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Pathways

While the molecular weight of this compound can be calculated, experimental mass spectrometry data, including high-resolution mass spectrometry (HRMS) for exact mass confirmation and tandem mass spectrometry (MS/MS) for elucidating fragmentation patterns, have not been reported. The presence of two chlorine atoms would be expected to produce a characteristic M+2 and M+4 isotopic pattern.

Electronic Absorption and Emission Spectroscopy

There is no available research detailing the photophysical properties of this compound.

Understanding Photophysical Properties (e.g., TICT states, Push-Pull Mechanisms)

Without experimental data, a discussion on phenomena such as twisted intramolecular charge transfer (TICT) states or the presence of electron "push-pull" mechanisms for this specific compound is purely speculative.

Solvatochromism and Environmental Effects on Photoluminescence

Studies on the solvatochromic behavior and the effect of different solvent environments on the photoluminescence of this compound have not been published.

X-Ray Diffraction Analysis for Solid-State Structure

The single-crystal X-ray diffraction structure of this compound has not been reported. This analysis would be required to definitively determine its solid-state conformation, bond lengths, bond angles, and intermolecular interactions.

Other Advanced Spectroscopic Techniques

A thorough search of existing scientific literature and databases did not yield specific studies employing other advanced spectroscopic techniques for the characterization of this compound. While techniques such as Electron Paramagnetic Resonance (EPR), luminescence spectroscopy, and spectroelectrochemistry are powerful tools for analyzing related heterocyclic compounds, their application to this specific molecule has not been reported.

Therefore, no detailed research findings or data tables can be presented for this section.

Computational and Theoretical Chemistry Investigations of 2,4 Dichloro 1,6 Naphthyridin 5 6h One

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the fundamental properties of molecules. These calculations would provide a deep understanding of the electronic nature of 2,4-dichloro-1,6-naphthyridin-5(6H)-one.

Electronic Structure Analysis (HOMO-LUMO, Molecular Orbitals)

The electronic structure of a molecule is key to its chemical reactivity. Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is fundamental in this regard. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between these two orbitals, the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability.

For this compound, the HOMO is expected to be distributed primarily over the electron-rich naphthyridinone ring system, particularly the regions with higher electron density such as the nitrogen atoms and the benzene-like portion of the fused rings. The LUMO, conversely, would likely be centered on the electron-deficient pyrimidine-like ring, influenced by the electron-withdrawing chlorine atoms and the carbonyl group. A smaller HOMO-LUMO gap would suggest higher chemical reactivity.

Illustrative Data Table: Predicted Frontier Molecular Orbital Energies

| Property | Predicted Value (eV) | Description |

|---|---|---|

| HOMO Energy | -6.5 to -7.5 | Indicates the ionization potential and electron-donating capability. |

| LUMO Energy | -1.0 to -2.0 | Indicates the electron affinity and electron-accepting capability. |

Reaction Mechanism Elucidation via Computational Pathways

Computational chemistry can be used to model reaction pathways and determine the transition states and activation energies for various chemical transformations of this compound. For instance, nucleophilic aromatic substitution reactions, where the chlorine atoms are displaced by other functional groups, are likely to be a key aspect of its chemistry.

Theoretical calculations would allow for the mapping of the potential energy surface for such reactions, identifying the most favorable pathways. This would involve calculating the energies of reactants, intermediates, transition states, and products. Such studies are invaluable for understanding the regioselectivity and reactivity of the molecule, guiding synthetic efforts.

Prediction of Spectroscopic Signatures

Quantum chemical calculations can predict various spectroscopic properties, which can then be compared with experimental data for structure validation.

NMR Spectroscopy: Chemical shifts (¹H and ¹³C) can be calculated to aid in the assignment of experimental spectra.

IR Spectroscopy: Vibrational frequencies can be computed to predict the positions of characteristic infrared absorption bands, such as the C=O stretch of the pyridinone ring and C-Cl stretching vibrations.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions and thus the UV-Vis absorption spectrum, providing insight into the molecule's photophysical properties.

Illustrative Data Table: Predicted Spectroscopic Data

| Spectroscopic Technique | Predicted Signature | Region/Value |

|---|---|---|

| ¹³C NMR | Carbonyl Carbon | 160-170 ppm |

| C-Cl Carbons | 140-150 ppm | |

| IR | C=O Stretch | 1650-1680 cm⁻¹ |

| C-Cl Stretch | 700-800 cm⁻¹ |

Molecular Modeling and Dynamics

Molecular modeling and dynamics simulations offer insights into the three-dimensional structure and dynamic behavior of this compound.

Conformational Analysis and Energy Landscapes

While the core naphthyridinone structure is rigid and planar, conformational flexibility might arise from any substituents if they were present. For the parent molecule, computational methods could explore the potential for minor deviations from planarity and the associated energy costs. The potential energy landscape would likely show a deep minimum corresponding to the planar conformation, indicating its high stability.

Intermolecular Interactions and Self-Assembly Studies

The structure of this compound suggests the potential for various intermolecular interactions that could drive self-assembly. These include:

Hydrogen Bonding: The N-H group of the pyridinone ring can act as a hydrogen bond donor, while the carbonyl oxygen and the ring nitrogen atoms can act as hydrogen bond acceptors. This could lead to the formation of dimers or larger aggregates.

π-π Stacking: The planar aromatic rings can interact through π-π stacking, contributing to the stability of crystal lattices or aggregated structures.

Halogen Bonding: The chlorine atoms could potentially participate in halogen bonding interactions, where the chlorine acts as an electrophilic region interacting with a nucleophile.

Molecular dynamics simulations could be employed to study the behavior of multiple molecules of this compound in a simulated environment, providing insights into how they might aggregate and self-assemble in solution or in the solid state. These simulations would reveal the preferred modes of interaction and the resulting supramolecular architectures.

Quantitative Structure-Activity/Reactivity Relationship (QSAR/QSRR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Reactivity Relationship (QSRR) models are computational-statistical methods aimed at establishing a mathematical correlation between the chemical structure of a series of compounds and their biological activity or chemical reactivity, respectively. nih.govmdpi.com These models are instrumental in predicting the properties of new or untested compounds, thereby guiding synthetic efforts and prioritizing experimental testing. nih.gov

The development of robust QSAR models is a cornerstone of modern medicinal chemistry and materials science. For naphthyridine derivatives, both 2D and 3D-QSAR approaches have been successfully applied to understand the structural requirements for various activities.

2D-QSAR models correlate biological activity with physicochemical descriptors that can be calculated from the 2D representation of the molecule. researchgate.net These descriptors can include electronic properties (like polarizability and electronegativity), steric parameters, and topological indices. researchgate.netresearchgate.net For a series of naphthyridine derivatives, a typical 2D-QSAR study would involve the generation of multiple linear regression (MLR) models. For instance, models like stepwise-MLR and genetic algorithm-partial least squares (GA-PLS) can be developed to predict a specific biological endpoint. researchgate.net

A hypothetical 2D-QSAR model for a series of 1,6-naphthyridin-5(6H)-one analogs might yield an equation like:

pIC50 = β0 + β1(logP) + β2(TPSA) + β3(Aromatic_N_Count)

Where pIC50 is the negative logarithm of the half-maximal inhibitory concentration, logP is the octanol-water partition coefficient, TPSA is the topological polar surface area, and Aromatic_N_Count is the number of aromatic nitrogen atoms. The coefficients (β) would be determined by the regression analysis. The statistical quality of such models is assessed using parameters like the correlation coefficient (R²), the leave-one-out cross-validation coefficient (Q²), and the external validation coefficient (R²_pred). mdpi.comrsc.org

| Model Type | R² (training set) | Q² (cross-validation) | R²_pred (test set) | Key Descriptors |

| Stepwise-MLR | 0.85 | 0.78 | 0.81 | Polarizability, Electronegativity, Functional Group Counts |

| Consensus GA-PLS | 0.75 | 0.69 | 0.77 | Quantum and Molecular Mechanical Descriptors |

This is an interactive data table based on hypothetical data for illustrative purposes.

3D-QSAR models , on the other hand, consider the three-dimensional structure of the molecules and their alignment in space. ijpsonline.com Two widely used 3D-QSAR methods are Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). ijpsonline.com These techniques calculate steric and electrostatic fields (in CoMFA) and additional fields like hydrophobic, and hydrogen bond donor/acceptor (in CoMSIA) around a set of aligned molecules. ijpsonline.comijpsonline.com

In a study on benzo[h] researchgate.netijpsonline.comnaphthyridin-2(1H)-one analogs, CoMSIA models revealed that electrostatic, hydrophobic, and hydrogen bond donor fields were crucial for their biological activity. ijpsonline.com The results of such analyses are often visualized as 3D contour maps, which highlight regions where modifications to the molecular structure would likely lead to an increase or decrease in activity. nih.gov For this compound, these maps could indicate that increasing the positive electrostatic potential in one area or adding a hydrophobic group in another could enhance its interaction with a target.

| 3D-QSAR Method | q² | r² | SEE | Field Contributions |

| CoMFA | 0.607 | 0.909 | 0.132 | Steric: 55%, Electrostatic: 45% |

| CoMSIA | 0.703 | 0.935 | 0.112 | Electrostatic: 39.8%, Hydrophobic: 29.0%, H-bond Donor: 19.8%, H-bond Acceptor: 11.4% |

This interactive data table is based on data for benzo[h] researchgate.netijpsonline.comnaphthyridin-2(1H)-one analogs and is presented for illustrative purposes. ijpsonline.com

Once validated, QSAR models serve as powerful tools for virtual screening and the exploration of chemical space. nih.gov Instead of synthesizing and testing a large library of compounds, which is both time-consuming and expensive, researchers can use a predictive QSAR model to estimate the activity of virtual compounds. nih.gov

For this compound, a validated QSAR model could be used to screen a virtual library of derivatives where the chlorine atoms at positions 2 and 4 are replaced by various other substituents. The model would predict the activity of these new virtual compounds, allowing researchers to prioritize the synthesis of those with the highest predicted potency. This predictive capability significantly accelerates the process of identifying lead compounds with improved properties. mdpi.com

Molecular Docking Studies (in the context of binding site exploration, not biological activity)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govnih.gov In the context of drug discovery and materials science, it is most often used to predict the binding mode of a small molecule ligand within the binding site of a target protein. ekb.eg While frequently used to predict biological activity, docking is also an invaluable tool for exploring and characterizing the binding site itself, understanding potential intermolecular interactions, and guiding the design of new molecules with improved binding affinity. ijpsonline.comnih.gov

For a compound like this compound, molecular docking could be employed to investigate its potential interactions within the active site of a protein of interest. The docking process involves a search algorithm, which generates a large number of possible conformations of the ligand within the binding site, and a scoring function, which estimates the binding affinity for each conformation. nih.gov

The results of a docking study can reveal key amino acid residues that are important for binding. ijpsonline.com For instance, the analysis might show that the carbonyl oxygen of the naphthyridinone core of this compound forms a hydrogen bond with a specific residue, while one of the chlorine atoms engages in halogen bonding with another. The aromatic rings of the naphthyridine scaffold could form π–π stacking or van der Waals interactions with hydrophobic residues in the binding pocket. nih.gov

| Interaction Type | Potential Interacting Residues | Distance (Å) |

| Hydrogen Bond | Gln127 | 2.99 |

| Arene-Cation | Lys5 | 3.77 |

| Arene-Cation | Lys137 | 5.78 |

| Halogen Bond | Thr150 | 3.10 |

| Pi-Pi Stacking | Trp125 | 4.50 |

This interactive data table presents hypothetical docking interaction data for illustrative purposes, drawing on common interaction types seen in molecular docking studies. ekb.eg

By analyzing these interactions, researchers can gain a detailed understanding of the topology and chemical nature of the binding site. This information is crucial for structure-based drug design, as it allows for the rational modification of the ligand to enhance its complementarity with the binding site, thereby improving its binding affinity and specificity. nih.gov

Structure Reactivity Relationship Srr and Design Principles for 1,6 Naphthyridin 5 6h One Derivatives

Influence of Halogenation on Reactivity and Selectivity

The presence of two chlorine atoms on the 1,6-naphthyridin-5(6H)-one core at the C2 and C4 positions is a critical determinant of the molecule's chemical behavior. These halogens act as effective leaving groups, rendering the scaffold susceptible to nucleophilic aromatic substitution (SNAr) reactions. The reactivity of these positions is not identical; a selectivity is often observed, dictated by the electronic environment of the heterocyclic system.

The chlorine at the C4 position is generally more activated towards nucleophilic attack than the chlorine at the C2 position. This enhanced reactivity is attributed to the C4 position's vinylogous relationship to the carbonyl group at C5 and its direct para-relationship to the nitrogen atom at N6. This configuration allows for effective stabilization of the negative charge in the Meisenheimer intermediate formed during the substitution reaction. In contrast, the C2 position is primarily activated by the adjacent ring nitrogen (N1).

This differential reactivity allows for selective and sequential functionalization of the scaffold. A strong nucleophile under milder conditions might preferentially replace the C4-chloro group, leaving the C2-chloro group intact for a subsequent, different transformation under more forcing conditions. This stepwise approach is fundamental to the controlled synthesis of diverse derivatives.

Table 1: Representative Nucleophilic Aromatic Substitution Reactions on Dihalo-N-Heterocycles

| Reaction Type | Nucleophile | Typical Conditions | Position of Substitution |

|---|---|---|---|

| Amination | Primary/Secondary Amines | Base (e.g., K₂CO₃, DIPEA), Solvent (e.g., DMSO, NMP), Heat | Preferential at C4 |

| Alkoxylation | Sodium Alkoxides (e.g., NaOMe) | Alcohol solvent, Heat | Preferential at C4 |

| Thiolation | Thiols + Base | Aprotic solvent (e.g., DMF) | Preferential at C4 |

| Suzuki Coupling | Boronic Acids | Pd catalyst (e.g., Pd(PPh₃)₄), Base, Heat | Both C2 and C4 possible |

Impact of Substituent Effects on Reaction Pathways

The reaction pathways of the 2,4-dichloro-1,6-naphthyridin-5(6H)-one scaffold are significantly modulated by the electronic nature of other substituents on the ring system. The presence of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) at other positions can either enhance or diminish the reactivity of the C2 and C4 positions towards nucleophiles.

For instance, the introduction of an electron-withdrawing group, such as a nitro or cyano group, elsewhere on the naphthyridine core would further decrease electron density at the C2 and C4 carbons, making them more electrophilic and thus more susceptible to nucleophilic attack. Research on the related 10-chloro-tetrahydrobenzo[b] researchgate.netnih.govnaphthyridine scaffold has shown that the presence of an acceptor substituent at the C-8 position was necessary to enable reactions with certain weak nucleophiles. mdpi.com

Conversely, an electron-donating group, like an amino or methoxy (B1213986) group, would increase electron density in the ring system, potentially deactivating it towards SNAr reactions. This principle is crucial for multi-step syntheses, where the reactivity of the scaffold needs to be tuned for subsequent transformations. The modification of substituents allows chemists to control the regioselectivity and feasibility of various reaction pathways. researchgate.netnih.gov

Table 2: Influence of Substituent Type on Reactivity at C2/C4 Positions

| Substituent Type | Position on Ring | Effect on SNAr Reactivity | Rationale |

|---|---|---|---|

| Electron-Withdrawing (e.g., -NO₂) | C7, C8 | Increase | Enhances electrophilicity of the ring |

| Electron-Donating (e.g., -NH₂) | C7, C8 | Decrease | Reduces electrophilicity of the ring |

Rational Design Strategies for Scaffold Diversification and Optimization

The predictable reactivity of the this compound scaffold makes it an excellent platform for rational drug design and the creation of compound libraries. researchgate.net A primary strategy for diversification involves exploiting the differential reactivity of the C2 and C4 chlorides for sequential, one-pot functionalization. This allows for the introduction of two different substituents in a controlled manner, rapidly generating molecular diversity from a common intermediate.

Another advanced strategy involves converting the hydroxyl group of the corresponding dione (B5365651) precursor into a more reactive triflate group. Dihalo-scaffolds can be converted to highly reactive ditriflate intermediates which are bench-stable yet can engage in a variety of cross-coupling and substitution reactions. acs.org This approach expands the range of possible transformations beyond standard SNAr reactions to include a wider array of carbon-carbon and carbon-heteroatom bond-forming reactions.

These rational approaches are central to medicinal chemistry, where systematic structural modifications are made to optimize biological activity, selectivity, and pharmacokinetic properties. The 1,6-naphthyridine (B1220473) core is recognized as a "privileged structure," appearing in numerous biologically active compounds, which further motivates the development of efficient diversification strategies. nih.gov

Table 3: Key Design Strategies for Diversification

| Strategy | Description | Key Intermediates | Resulting Transformations |

|---|---|---|---|

| Sequential SNAr | Stepwise substitution of halogens based on reactivity difference. | Monosubstituted chloro-intermediate | Introduction of two distinct nucleophiles. |

| Triflate Activation | Conversion of the pyridone to a highly reactive triflate ester. | Dihalo- or Ditriflate-naphthyridine | Expands scope to Suzuki, Sonogashira, Buchwald-Hartwig couplings. acs.org |

Correlation between Structural Motifs and Chemical Transformations

The dichloropyridone ring is the primary reactive center of the molecule. This motif is inherently electron-deficient due to the presence of two ring nitrogens and a carbonyl group. This electron deficiency is the driving force for the facile nucleophilic substitution reactions at the C2 and C4 positions. The chlorine atoms serve as excellent leaving groups in this activated system.

The fused pyridine (B92270) ring acts as a modulator of this reactivity. Substituents on this second ring can transmit electronic effects through the fused system, altering the electrophilicity of the dichloropyridone ring. mdpi.com This demonstrates a clear correlation between the structure of one part of the molecule and the chemical transformations occurring on another.

Table 4: Correlation of Structural Features with Reactivity

| Structural Motif | Key Feature(s) | Associated Chemical Transformation(s) |

|---|---|---|

| Dichloropyridone Ring | Electron-deficient π-system, two halogen leaving groups | Sequential Nucleophilic Aromatic Substitution (SNAr) |

| Fused Pyridine Ring | Can accommodate EWGs or EDGs | Modulation of reactivity on the adjacent ring |

| N-H Lactam | Acidic proton, site for alkylation | N-alkylation to introduce substituents at N6 |

Advanced Material Science and Chemical Biology Applications of 1,6 Naphthyridin 5 6h Ones Non Therapeutic

Utilization as Ligands in Coordination Chemistry and Metal Complexes

The inherent electronic and structural features of 2,4-dichloro-1,6-naphthyridin-5(6H)-one make it a compelling candidate for the development of sophisticated ligands in coordination chemistry. The nitrogen atoms within the naphthyridine core, coupled with the reactive chloro substituents, offer multiple coordination sites for metal ions, paving the way for the creation of novel metal complexes with tailored properties.

Design and Synthesis of Naphthyridinone-based Ligands

The synthesis of ligands derived from the this compound scaffold is a critical first step in exploring its coordination capabilities. The presence of two chlorine atoms at the 2 and 4 positions provides reactive handles for nucleophilic substitution reactions. This allows for the strategic introduction of various donor groups, such as amines, pyridines, or phosphines, to create multidentate ligands. The specific regioselectivity of these substitution reactions is a key area of investigation, as it dictates the final geometry of the ligand and its subsequent coordination behavior.

For instance, selective substitution at the C4 position can be achieved under controlled reaction conditions, allowing for the introduction of a primary coordinating moiety. Subsequent modification at the C2 position can then be performed to introduce a secondary binding site, leading to the formation of bidentate or even tridentate ligands. The lactam functionality at the 5-position can also influence the electronic properties of the aromatic system and potentially participate in weaker coordinating interactions.

Study of Metal-Ligand Interactions and Complex Stability

Once synthesized, these naphthyridinone-based ligands can be reacted with a variety of metal precursors to form coordination complexes. The study of these metal-ligand interactions is fundamental to understanding the stability and potential applications of the resulting complexes. Techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and UV-visible spectroscopy are employed to elucidate the coordination geometry, bond lengths, and electronic structure of the metal complexes.

Application in Optoelectronic Materials

The unique photophysical properties of the 1,6-naphthyridin-5(6H)-one core structure, combined with the electronic perturbations introduced by the dichloro substituents, suggest significant potential for applications in the field of optoelectronics. These applications range from the development of novel fluorescent materials to the creation of sophisticated molecular switches and sensors.

Development of Fluorescent Dyes and Probes

The extended π-system of the naphthyridinone ring system is conducive to fluorescence. The absorption and emission properties of this compound and its derivatives can be finely tuned by modifying the substituents on the aromatic core. The electron-withdrawing nature of the chlorine atoms can influence the energy levels of the frontier molecular orbitals, leading to shifts in the absorption and emission maxima.

Furthermore, the reactive chlorine atoms can be displaced by various fluorophores or chromophores to create more complex dye molecules with enhanced quantum yields and photostability. These tailored fluorescent dyes can be utilized as probes in various chemical and biological systems, where changes in their fluorescence intensity or wavelength can signal the presence of specific analytes or changes in the local environment.

Exploration in Molecular Switches and Sensors

The structural and electronic properties of this compound make it a promising platform for the design of molecular switches and sensors. The ability to selectively modify the chloro substituents allows for the incorporation of recognition units that can bind to specific ions or molecules. Upon binding, a conformational or electronic change can be induced in the naphthyridinone core, leading to a detectable change in its photophysical or electrochemical properties.

For example, a ligand containing the this compound scaffold could be designed to bind a specific metal ion. This binding event could alter the fluorescence of the molecule, effectively "switching" it on or off. Such systems have potential applications in environmental monitoring, medical diagnostics, and the development of advanced logic gates at the molecular level.

Role as Chemical Building Blocks for Complex Molecular Architectures

Beyond its direct applications, this compound serves as a valuable and versatile chemical building block for the synthesis of more complex molecular architectures. The presence of multiple reactive sites on a rigid, planar scaffold allows for its incorporation into a wide array of larger organic structures.

The two chlorine atoms can be sequentially or simultaneously replaced through various cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig reactions. This enables the formation of carbon-carbon and carbon-heteroatom bonds, facilitating the construction of elaborate polycyclic aromatic systems or dendritic structures. The lactam nitrogen can also be functionalized to further extend the molecular framework.

Synthesis of Polycondensed and Fused Heterocycles

The 1,6-naphthyridine (B1220473) core is a versatile platform for the synthesis of more complex, fused heterocyclic systems. For instance, derivatives such as dibenzo[c,h] nih.govnih.govnaphthyridines have been synthesized and evaluated for their biological activities, including as Topoisomerase I inhibitors. nih.govnih.gov The synthetic strategies for creating such polycondensed structures often involve building upon the pre-formed naphthyridine ring system. In theory, the chlorine atoms at the C2 and C4 positions of "this compound" would be reactive sites suitable for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) or nucleophilic aromatic substitution. These reactions could be employed to append additional rings, thereby constructing fused and polycondensed architectures. However, no specific examples utilizing "this compound" as the starting material for these transformations are available in the reviewed literature.

Scaffold for Combinatorial Chemistry Libraries

The 1,6-naphthyridine framework is recognized in medicinal chemistry as a "privileged scaffold," meaning it is capable of binding to multiple biological targets. This makes it an attractive core structure for the development of combinatorial chemistry libraries aimed at drug discovery. acs.org The general approach involves using the core scaffold and systematically introducing a variety of substituents at different positions to rapidly generate a large number of structurally diverse molecules. nih.gov

For example, a recently developed method utilizes 1,6-naphthyridine-5,7-ditriflates as highly reactive intermediates for one-pot diversification, allowing for the rapid synthesis of diverse, drug-like products. acs.org While this demonstrates the utility of the 1,6-naphthyridine core for library synthesis, there is no specific literature describing the use of "this compound" for this purpose. The reactive chloro- groups would theoretically permit its use as a scaffold for building such libraries, but documented applications are not available.

Enzyme Inhibition Studies (Mechanistic Biochemical Focus Only)

Derivatives of the 1,6-naphthyridine scaffold have shown significant promise as inhibitors of various enzymes, highlighting the importance of this chemical class in biological studies. acs.org

The rigid, planar structure of the 1,6-naphthyridine ring system makes it an excellent scaffold for designing molecules that can fit into the well-defined active sites of enzymes. By modifying substituents on the ring, researchers can create probes to map out the topology and chemical environment of an enzyme's active site. For example, fused polycyclic derivatives like 5H-dibenzo[c,h]1,6-naphthyridin-6-ones have been identified as potent Topoisomerase I-targeting agents. nih.gov The specific substitution patterns on these molecules influence their interaction with the enzyme-DNA complex, providing insights into the structure-activity relationship (SAR) and the nature of the binding pocket. nih.govnih.gov However, no studies were found that specifically use inhibitors derived from "this compound" to probe enzyme active sites.

Molecular recognition between an inhibitor and its target enzyme is governed by a combination of forces, including hydrogen bonding, hydrophobic interactions, and electrostatic interactions. The 1,6-naphthyridine structure contains nitrogen atoms that can act as hydrogen bond acceptors, a key feature for molecular recognition in many biological systems.

Studies on related compounds, such as dibenzo[c,h] nih.govnih.govnaphthyridines, have shown that modifications to the scaffold can lead to unique DNA cleavage site selectivities when inhibiting Topoisomerase I, indicating distinct modes of binding and molecular recognition within the ternary drug-enzyme-DNA complex. nih.gov While these findings underscore the potential of the broader 1,6-naphthyridine class, a mechanistic understanding of binding affinities and molecular recognition specific to "this compound" or its direct derivatives is not available in the current scientific literature.

Future Research Directions and Unexplored Avenues for 2,4 Dichloro 1,6 Naphthyridin 5 6h One

Development of Novel and Sustainable Synthetic Methodologies

The advancement of synthetic organic chemistry continually seeks more efficient, cost-effective, and environmentally benign methods for the construction of complex molecules. While general strategies for the synthesis of 1,6-naphthyridinones exist, often involving the condensation of substituted pyridines, dedicated efforts to develop novel and sustainable synthetic routes to 2,4-dichloro-1,6-naphthyridin-5(6H)-one are a crucial first step. mdpi.comnih.gov Future research in this area could focus on:

Continuous Flow Synthesis: Exploring the use of microreactor technology for the synthesis of the target compound could offer significant advantages over traditional batch processes, including enhanced safety, improved reaction control, higher yields, and facile scalability.

Catalytic C-H Activation: The direct, catalytic functionalization of C-H bonds is a powerful tool in modern organic synthesis. Investigating C-H activation strategies to construct the 1,6-naphthyridine (B1220473) core or to introduce the chloro substituents would represent a significant step towards atom economy and reduced waste.

Photoredox Catalysis: Visible-light-mediated photoredox catalysis has emerged as a mild and powerful method for forging a variety of chemical bonds. Its application to the synthesis of this compound could enable novel reaction pathways under ambient conditions.

Biocatalysis: The use of enzymes to catalyze specific steps in the synthetic sequence could offer unparalleled selectivity and sustainability. Screening for or engineering enzymes that can facilitate the formation of the naphthyridinone core would be a groundbreaking development.

A comparative overview of potential synthetic approaches is presented in Table 1.

| Methodology | Potential Advantages | Potential Challenges |

| Continuous Flow Synthesis | Improved safety, scalability, and control | Initial setup costs, potential for clogging |

| Catalytic C-H Activation | High atom economy, reduced waste | Catalyst development, regioselectivity control |

| Photoredox Catalysis | Mild reaction conditions, unique reactivity | Substrate scope limitations, quantum yield optimization |

| Biocatalysis | High selectivity, environmentally benign | Enzyme discovery and engineering, process optimization |

Advanced Mechanistic Studies using In Situ Spectroscopies

In Situ Infrared (IR) and Raman Spectroscopy: These techniques can monitor the vibrational modes of functional groups, allowing for the tracking of reactants, intermediates, and products in real-time.

In Situ Nuclear Magnetic Resonance (NMR) Spectroscopy: By acquiring NMR spectra directly from the reaction mixture, it is possible to identify and quantify transient species that may not be observable by conventional offline analysis.

In Situ Mass Spectrometry: This powerful tool can provide information on the molecular weight of species present in the reaction mixture, aiding in the identification of intermediates and byproducts.

The data obtained from these in situ studies will be invaluable for constructing detailed reaction coordinate diagrams and for elucidating the precise roles of catalysts, reagents, and reaction conditions.

Exploration of New Chemical Transformations and Reactivity Patterns

The two chlorine atoms at the 2- and 4-positions of the naphthyridine ring are prime handles for a wide array of chemical transformations. A systematic exploration of the reactivity of these positions, both individually and sequentially, is a key area for future research. The reactivity of chloro-substituted naphthyridines is known to be versatile, allowing for various nucleophilic substitution and cross-coupling reactions. nih.gov Potential avenues for exploration include:

Selective Functionalization: Developing conditions for the selective substitution of the C2 or C4 chlorine atom would enable the synthesis of a diverse library of monosubstituted derivatives. This could be achieved by carefully tuning reaction conditions or by employing directing groups.

Palladium-Catalyzed Cross-Coupling Reactions: The application of modern cross-coupling reactions, such as Suzuki, Stille, Buchwald-Hartwig, and Sonogashira couplings, to this compound would provide access to a vast array of arylated, alkenylated, aminated, and alkynylated derivatives.

Direct Arylation: Investigating direct arylation reactions would offer a more atom-economical alternative to traditional cross-coupling methods for the introduction of aryl and heteroaryl substituents.

Functionalization of the Lactam Moiety: Exploring the reactivity of the N-H and C=O groups of the lactam ring, for instance through N-alkylation, N-arylation, or conversion of the carbonyl to a thione, would further expand the chemical space accessible from this scaffold.

A summary of potential chemical transformations is provided in Table 2.

| Reaction Type | Potential Reagents/Catalysts | Potential Products |

| Nucleophilic Aromatic Substitution | Amines, alcohols, thiols | Amino-, alkoxy-, and thio- substituted naphthyridinones |

| Suzuki Coupling | Boronic acids, Pd catalyst | Aryl- and heteroaryl-substituted naphthyridinones |

| Buchwald-Hartwig Amination | Amines, Pd catalyst | N-aryl and N-alkylamino-substituted naphthyridinones |

| Sonogashira Coupling | Terminal alkynes, Pd/Cu catalyst | Alkynyl-substituted naphthyridinones |

| N-Alkylation/Arylation | Alkyl halides, arylboronic acids | N-substituted lactams |

Integration into Nanomaterial and Supramolecular Chemistry

The unique electronic and structural features of the 1,6-naphthyridine core suggest that its derivatives could find applications in materials science. Future research should explore the incorporation of this compound and its derivatives into:

Organic Light-Emitting Diodes (OLEDs): The inherent fluorescence of some 1,6-naphthyridin-7(6H)-ones suggests that appropriately functionalized derivatives of the target compound could be investigated as emitters or host materials in OLEDs. rsc.orgmdpi.com

Chemical Sensors: The nitrogen atoms in the naphthyridine core can act as hydrogen bond acceptors or metal coordination sites. This property could be exploited to design fluorescent chemosensors for the detection of specific ions or molecules.

Supramolecular Assemblies: The planar structure of the naphthyridine ring and the potential for introducing various functional groups make it an attractive building block for the construction of complex supramolecular architectures through non-covalent interactions such as hydrogen bonding and π-π stacking. researchgate.netresearchgate.net

Functional Polymers: Polymerization of suitably functionalized derivatives of this compound could lead to novel materials with interesting electronic, optical, or thermal properties.

Deepening Theoretical Understanding through Advanced Computational Models

Computational chemistry provides a powerful lens through which to understand the structure, properties, and reactivity of molecules. Future theoretical studies on this compound should employ advanced computational models to:

Predict Reactivity and Selectivity: Density Functional Theory (DFT) calculations can be used to model the transition states of various reactions, providing insights into the factors that govern reactivity and regioselectivity.

Simulate Spectroscopic Properties: Time-Dependent DFT (TD-DFT) calculations can predict the electronic absorption and emission spectra of the molecule and its derivatives, aiding in the interpretation of experimental data and the design of molecules with specific photophysical properties.

Model Intermolecular Interactions: Molecular dynamics (MD) simulations and quantum mechanics/molecular mechanics (QM/MM) methods can be used to study the interactions of this compound with other molecules, such as solvent molecules or biological macromolecules.

Guide the Design of New Materials: Computational screening of virtual libraries of derivatives can help to identify candidates with desirable properties for specific applications, thereby accelerating the discovery process.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.